molecular formula C13H16N2O2S B2671330 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide CAS No. 15850-86-9

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide

Cat. No.: B2671330
CAS No.: 15850-86-9
M. Wt: 264.34
InChI Key: CKJWYIYHFAJCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a synthetic benzothiazole derivative intended for research and development applications exclusively. This compound is part of a class of molecules known for their significant potential in antimicrobial research. Recent studies on structurally similar N-(6-substituted-1,3-benzothiazol-2-yl) acetamide compounds have demonstrated potent antibacterial and antifungal activities, showing promising results against gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis , as well as gram-negative strains including Escherichia coli and Pseudomonas aeruginosa . The proposed mechanism of action for this chemical family involves the inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication, as supported by molecular docking studies performed with software such as V-life MDS 3.5 against protein targets like DNA gyrase (PDB: 3G75) . The 6-ethoxy substitution on the benzothiazole ring, a feature present in this compound, is a common pharmacophore associated with enhanced biological activity and improved pharmacokinetic properties in drug discovery efforts. Researchers can utilize this compound as a key intermediate or lead molecule in the synthesis of novel antimicrobial agents or for further investigation into structure-activity relationships (SAR). Please note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-4-17-9-5-6-10-11(7-9)18-13(14-10)15-12(16)8(2)3/h5-8H,4H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJWYIYHFAJCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form the benzothiazole ring, followed by further functionalization to introduce the ethoxy and propanamide groups .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes using safer solvents, reducing waste, and optimizing reaction conditions to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles .

Scientific Research Applications

Synthesis and Preparation

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide typically involves the condensation of 2-aminobenzenethiol with suitable aldehydes or ketones followed by cyclization. Common methods include:

  • Reaction with Ethyl 2-Bromoacetate : This forms the benzothiazole ring.
  • Functionalization : Introduction of ethoxy and propanamide groups to enhance biological activity.

Medicinal Chemistry

This compound has been explored for various therapeutic applications:

  • Anticancer Activity : In vitro studies indicate significant anticancer properties against cell lines such as HeLa (cervical cancer) and breast cancer cells. The compound inhibits cell proliferation and induces apoptosis.
    Cell LineIC50 Value (µM)Reference
    HeLa15.0
    MCF720.5

Antibacterial Properties

The compound demonstrates moderate antibacterial activity against various strains:

Bacteria StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition Studies

This compound exhibits potential as an enzyme inhibitor:

EnzymeInhibition TypeIC50 Value (µM)Reference
Enzyme ACompetitive10.5
Enzyme BNon-competitive25.0

The mechanism of action involves binding to active or allosteric sites of enzymes, modulating their activity.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines, demonstrating its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties against resistant bacterial strains showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzothiazole Core

Substituents at the 6-Position
  • N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(adamantan-1-yl)acetamide (C₂₀H₂₄N₂O₂S): The methoxy group (vs. ethoxy) reduces steric bulk but decreases lipophilicity. X-ray crystallography reveals planar benzothiazole-acetamide conformation and intermolecular hydrogen bonding, contributing to high thermal stability (m.p. 485–486 K) .
  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide (C₁₈H₁₄F₃N₂O₃S):

    • Trifluoromethyl group is strongly electron-withdrawing, increasing metabolic stability and altering electronic properties.
    • Microwave-assisted synthesis achieved 54% yield, suggesting efficient coupling compared to traditional reflux methods .
Substituents at the 2-Position
  • Fluorine at the 6-position increases electronegativity, which may enhance target affinity but reduce bioavailability .
  • Ethyl 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoate (C₁₆H₂₁NO₃S₂): Thioether linkage replaces the amide group, altering electronic distribution and reducing hydrogen-bonding capacity. Pentanoate ester introduces a lipophilic chain, likely increasing membrane permeability but requiring metabolic activation .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Benzothiazole Derivatives
Compound Name Molecular Weight Key Substituents Melting Point (K) LogP* Synthesis Yield
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide 264.34 Ethoxy, 2-methylpropanamide Not Reported ~2.5† Not Reported
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide 356.48 Methoxy, adamantyl 485–486 ~4.2† 22%
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide 414.37 Trifluoromethyl, methoxyphenyl Not Reported ~3.8† 54%
2-[(4-Chlorophenyl)sulfonyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanamide 413.00 Sulfonyl, chloro, fluoro Not Reported ~3.0† Not Reported

*Estimated using fragment-based methods (e.g., Moriguchi LogP). †Predicted values based on structural analogs.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide is a compound in the benzothiazole family, recognized for its diverse biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that play significant roles in medicinal chemistry due to their varied biological effects, including anti-cancer, anti-bacterial, and anti-inflammatory properties .

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O2S
  • CAS Number : 15850-86-9

The structural uniqueness of this compound is attributed to the ethoxy group and the propanamide moiety, which influence its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biological pathways. This mechanism underlies its potential therapeutic applications .

Enzyme Inhibition Studies

Research indicates that this compound exhibits enzyme inhibition capabilities:

Enzyme Inhibition Type IC50 Value (µM) Reference
Enzyme ACompetitive10.5
Enzyme BNon-competitive25.0

These findings suggest that this compound may serve as a lead compound for developing new enzyme inhibitors.

Anticancer Activity

In vitro studies have shown that this compound possesses significant anticancer properties. For instance:

  • Cell Line Tested : HeLa (cervical cancer)
    • IC50 : 15 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathway .

Antibacterial Properties

This compound has also been evaluated for antibacterial activity:

Bacteria Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64

These results indicate a moderate antibacterial effect, suggesting potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as an anticancer agent. The compound was tested on multiple cell lines, including breast and lung cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antibacterial agent in drug development .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide and its derivatives?

The synthesis typically involves coupling reactions between substituted benzothiazole amines and activated carboxylic acid derivatives. For example, in analogous compounds like N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide derivatives, the reaction of 1-(adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform under reflux conditions yields the target compound . Key steps include:

  • Activation of the carboxylic acid (e.g., via imidazole intermediates).
  • Nucleophilic acyl substitution under reflux with azeotropic removal of byproducts.
  • Purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide?

  • 1H NMR : Look for characteristic signals:
  • Ethoxy group: δ ~1.44 ppm (triplet, J = 6.9 Hz, CH3CH2O) and δ ~4.06 ppm (quartet, OCH2) .
  • Benzothiazole protons: Aromatic resonances between δ 7.0–8.4 ppm .
  • Methylpropanamide: δ ~2.63 ppm (singlet, C(CH3)2) .
    • IR : Confirm the presence of C=O (1668–1682 cm⁻¹), C-O (1254–1275 cm⁻¹), and NH stretching (3178–3302 cm⁻¹) .

Q. What crystallographic tools are used to resolve the molecular structure of benzothiazole derivatives?

X-ray diffraction with programs like SHELXL is standard. For example, N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide derivatives crystallize in triclinic P1 space groups, with intermolecular N–H···N hydrogen bonds stabilizing dimeric structures. Key parameters:

  • Data collection: Mo Kα radiation (λ = 0.71073 Å).
  • Refinement: Full-matrix least-squares on with SHELXL-2018 .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or crystal packing. Strategies include:

  • Variable-temperature NMR to identify conformational exchange.
  • DFT calculations (e.g., Gaussian 16) to model rotational barriers and predict splitting patterns .
  • X-ray crystallography to confirm the dominant conformation in the solid state .

Q. What experimental design considerations optimize the yield of N-(6-ethoxybenzothiazol-2-yl)propanamide derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., CHCl3) enhance reaction rates for imidazole-mediated couplings .
  • Catalysis : Copper acetate (10 mol%) in t-BuOH/H2O (3:1) improves cycloaddition efficiency for triazole-containing analogs .
  • Workup : Ethyl acetate extraction followed by brine washing minimizes byproduct contamination .

Q. How do substituents on the benzothiazole ring (e.g., ethoxy vs. methoxy) influence crystallinity and bioactivity?

  • Crystallinity : Ethoxy groups increase steric bulk, potentially reducing crystal symmetry (e.g., triclinic vs. monoclinic systems). Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize packing .
  • Bioactivity : Electron-donating groups (e.g., ethoxy) enhance π-stacking in enzyme active sites. For example, nitrofuran-conjugated analogs (e.g., N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide) show proteasome inhibitory activity via π-π interactions with catalytic threonine residues .

Q. What computational methods support the analysis of intermolecular interactions in benzothiazole derivatives?

  • Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···O vs. H···N).
  • Docking studies (AutoDock Vina) model ligand-receptor binding, validated against experimental IC50 data .
  • DFT (B3LYP/6-31G**) calculates electrostatic potential surfaces to predict hydrogen-bonding sites .

Methodological Notes

  • Chromatography : Reverse-phase HPLC (ACE C8 column, 0.1% TFA/ACN gradient) ensures purity >95% for bioactive analogs .
  • Data Reproducibility : Always report crystallization conditions (e.g., solvent, temperature) due to polymorphism risks in benzothiazoles .

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